molecular formula C18H20N4O2 B5153191 Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate

Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate

Cat. No.: B5153191
M. Wt: 324.4 g/mol
InChI Key: AFKYYXDWXUOEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline ring system substituted with a piperidine moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate typically involves the reaction of quinoxaline derivatives with piperidine and ethyl cyanoacetate. One common method includes the condensation of 2-chloroquinoxaline with piperidine in the presence of a base, followed by the addition of ethyl cyanoacetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the quinoxaline ring can participate in π-π interactions with aromatic residues in proteins. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate is unique due to its combination of a quinoxaline ring, a piperidine moiety, and a cyano group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity .

Properties

IUPAC Name

ethyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-2-24-18(23)13(12-19)16-17(22-10-6-3-7-11-22)21-15-9-5-4-8-14(15)20-16/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKYYXDWXUOEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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